molecular formula C7H7ClN4O2 B6609168 3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid hydrochloride CAS No. 2866335-28-4

3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid hydrochloride

Cat. No.: B6609168
CAS No.: 2866335-28-4
M. Wt: 214.61 g/mol
InChI Key: XPKQPTNEVDMYPP-UHFFFAOYSA-N
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Description

3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid hydrochloride (3APCPH) is an important compound used in various scientific and medical applications. It is a white crystalline solid that is soluble in water and ethanol. 3APCPH is a heterocyclic compound, which is composed of five nitrogen atoms, two oxygen atoms and one hydrogen atom. It is used in the synthesis of various drugs and chemicals, and its mechanism of action has been studied extensively.

Scientific Research Applications

3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid hydrochloride is widely used in various scientific and medical applications. It is used in the synthesis of drugs and chemicals, and is used in the synthesis of various pharmaceuticals. It is also used as a reagent in the synthesis of other compounds, such as 1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid. In addition, this compound is used in the synthesis of various polymers, such as polyurethanes and polyimides. Furthermore, it is used in the synthesis of various catalysts and catalytic systems.

Mechanism of Action

3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid hydrochloride acts as an inhibitor of the enzyme acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound increases the levels of acetylcholine in the body, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. It has been found to have a variety of effects, including the inhibition of acetylcholinesterase, the stimulation of nerve growth factor release, the stimulation of nerve growth and repair, the inhibition of inflammation, and the inhibition of platelet aggregation. In addition, this compound has been found to have anticonvulsant, anti-anxiety, and anti-depressant effects.

Advantages and Limitations for Lab Experiments

3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid hydrochloride has several advantages for lab experiments. It is a relatively inexpensive compound and is widely available. In addition, it is relatively stable and can be stored for long periods of time. However, it is important to note that this compound is a relatively toxic compound and should be handled with caution. In addition, it can react with other compounds and should be used with care.

Future Directions

There are several potential future directions for 3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid hydrochloride. It has been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy. In addition, it has potential applications in the treatment of inflammation, pain, and other conditions. Furthermore, it has potential applications in the synthesis of new drugs and chemicals. Finally, it has potential applications in the synthesis of polymers and catalysts.

Synthesis Methods

3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid hydrochloride can be synthesized by several methods, including the reaction of 3-amino-1H-pyrazole-4-carboxylic acid with hydrochloric acid, the reaction of 3-amino-1H-pyrazole-4-carboxylic acid with phosphorus oxychloride, and the reaction of 3-amino-1H-pyrazole-4-carboxylic acid with bromine. The most common method is the reaction of 3-amino-1H-pyrazole-4-carboxylic acid with hydrochloric acid. This reaction produces this compound in a yield of around 80%.

Properties

IUPAC Name

3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2.ClH/c8-6-5-3(7(12)13)1-9-2-4(5)10-11-6;/h1-2H,(H,12,13)(H3,8,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKQPTNEVDMYPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C=N1)NN=C2N)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.61 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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